Cas no 2229167-60-4 (2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine)

2,2-Dimethyl-3-(1-(2-methylpropyl)-1H-pyrazol-5-yl)cyclopropan-1-amine is a structurally unique cyclopropylamine derivative featuring a pyrazole substituent. Its compact, rigid framework enhances binding affinity and selectivity in interactions with biological targets, making it valuable for pharmaceutical and agrochemical applications. The compound's sterically hindered amine group contributes to improved metabolic stability, while the pyrazole moiety offers versatility for further functionalization. Its balanced lipophilicity and molecular rigidity may facilitate optimized pharmacokinetic properties. This scaffold demonstrates potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability under physiological conditions and synthetic adaptability make it a promising candidate for medicinal chemistry research.
2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine structure
2229167-60-4 structure
Product Name:2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine
CAS No:2229167-60-4
MF:C12H21N3
MW:207.315242528915
CID:5801055
PubChem ID:165657461
Update Time:2025-06-22

2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine
    • 2229167-60-4
    • EN300-1737843
    • 2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine
    • Inchi: 1S/C12H21N3/c1-8(2)7-15-9(5-6-14-15)10-11(13)12(10,3)4/h5-6,8,10-11H,7,13H2,1-4H3
    • InChI Key: ZHKSNWYWBVXQKG-UHFFFAOYSA-N
    • SMILES: NC1C(C2=CC=NN2CC(C)C)C1(C)C

Computed Properties

  • Exact Mass: 207.173547683g/mol
  • Monoisotopic Mass: 207.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.8Ų

2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine Pricemore >>

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Additional information on 2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine

Introduction to 2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine (CAS No. 2229167-60-4) and Its Emerging Applications in Chemical Biology

2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine, identified by its CAS number 2229167-60-4, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the pyrazole and cyclopropane classes, which are well-documented for their versatile biological activities. The presence of multiple substituents, including a dimethyl group, a 1-(2-methylpropyl) side chain, and a pyrazol-5-yl moiety, contributes to its distinctive chemical properties and potential therapeutic applications.

The pyrazole core is a heterocyclic aromatic ring system that has been extensively studied for its role in drug discovery. Pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of a cyclopropane ring into the molecular structure further enhances the compound's potential by introducing rigidity and specific spatial orientation of functional groups. This structural motif is known to improve binding affinity and metabolic stability, making it an attractive scaffold for medicinal chemistry.

In recent years, there has been growing interest in the development of novel compounds that combine multiple pharmacophores to achieve synergistic effects. The dimethyl and 1-(2-methylpropyl) substituents in 2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine contribute to its lipophilicity and may enhance membrane permeability, which is crucial for drug bioavailability. Additionally, the pyrazol-5-ylcyclopropan-1-amine moiety suggests potential interactions with biological targets such as enzymes and receptors, which are key steps in modulating cellular processes.

One of the most compelling aspects of this compound is its potential role in modulating signaling pathways associated with diseases such as cancer and neurodegeneration. Current research indicates that pyrazole derivatives can interfere with key enzymes involved in cell proliferation and survival. For instance, studies have shown that certain pyrazole-based compounds can inhibit kinases, which are overexpressed in many cancers. The structural features of 2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine may enable it to bind to these kinases with high selectivity, offering a promising lead for the development of targeted therapies.

Furthermore, the cyclopropane ring in this compound may enhance its ability to cross cell membranes, which is essential for drugs that need to reach intracellular targets. Cyclopropane-containing molecules have been reported to exhibit improved pharmacokinetic profiles compared to their non-cyclopropane counterparts. This could make 2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine a more effective candidate for treating diseases that require rapid penetration into cells.

Recent advances in computational chemistry have also facilitated the design of novel derivatives of this compound. Molecular docking studies have been used to predict potential binding interactions between 2,2-dimethyl-3-1-(2-methylpropyl)-1H-pyrazol-5-ylcyclopropan-1-amine and biological targets. These studies suggest that it may interact with proteins involved in inflammation and oxidative stress, which are implicated in various chronic diseases. By modulating these pathways, the compound could potentially alleviate symptoms associated with conditions such as arthritis and neurodegenerative disorders.

The synthesis of this compound presents an interesting challenge due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce such molecules on a scalable basis. Techniques such as transition-metal-catalyzed reactions have enabled the efficient construction of the cyclopropane ring and the integration of multiple substituents into the pyrazole core. These advancements have opened up new avenues for exploring the pharmacological potential of this class of compounds.

In conclusion,2,2-dimethyl-N-[3-(tert-butyl)-5-(pyrazol{-5}-yl)cyclopropyl]-N-methylethanamine (CAS No. 2229167{60}4) represents a promising candidate for further investigation in chemical biology and drug discovery. Its unique structural features make it well-suited for modulating key biological pathways associated with various diseases. As research continues to uncover new applications for this compound,its potential as a therapeutic agent remains highly exciting. The combination of computational modeling and innovative synthetic strategies will be crucial in realizing this potential and translating these findings into clinical applications.

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